1-Hydroxy-6-methoxyxanthen-9-one
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Overview
Description
1-Hydroxy-6-methoxyxanthen-9-one is a derivative of xanthone, a class of oxygen-containing heterocyclic compounds. Xanthones are known for their diverse biological activities and are found in various natural sources such as plants, fungi, and lichens. The unique structure of this compound, which includes a hydroxy group at position 1 and a methoxy group at position 6, contributes to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hydroxy-6-methoxyxanthen-9-one can be synthesized through several methods. One common approach involves the condensation of 2-hydroxybenzophenone with methoxybenzaldehyde under acidic conditions, followed by cyclization to form the xanthone core. Another method includes the use of palladium-catalyzed cross-coupling reactions to introduce the methoxy group at the desired position .
Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques. The use of microwave-assisted synthesis has been explored to enhance reaction efficiency and yield. Additionally, the employment of eco-friendly reagents and catalysts is becoming more prevalent in industrial settings to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1-Hydroxy-6-methoxyxanthen-9-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone, resulting in the formation of 1-keto-6-methoxyxanthen-9-one.
Reduction: The xanthone core can be reduced to form dihydroxanthones under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products:
Oxidation: 1-Keto-6-methoxyxanthen-9-one
Reduction: Dihydroxyxanthones
Substitution: Various substituted xanthones depending on the nucleophile used.
Scientific Research Applications
1-Hydroxy-6-methoxyxanthen-9-one has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex xanthone derivatives with potential pharmaceutical applications.
Biology: The compound exhibits antioxidant and anti-inflammatory properties, making it a subject of study in cellular biology and biochemistry.
Medicine: Research has shown its potential in developing treatments for diseases such as cancer and neurodegenerative disorders due to its ability to modulate specific biological pathways.
Industry: It is used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 1-Hydroxy-6-methoxyxanthen-9-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxy group can donate electrons to neutralize free radicals, thereby reducing oxidative stress.
Anti-inflammatory Activity: The compound modulates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, leading to the expression of antioxidant response elements and reduction of inflammation.
Comparison with Similar Compounds
1-Hydroxy-6-methoxyxanthen-9-one can be compared with other xanthone derivatives such as:
Mangiferin: A xanthone glucoside with significant antioxidant and anti-inflammatory properties.
α-Mangostin: Known for its potent anticancer activity.
γ-Mangostin: Exhibits strong anti-inflammatory effects.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other xanthone derivatives .
Properties
IUPAC Name |
1-hydroxy-6-methoxyxanthen-9-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O4/c1-17-8-5-6-9-12(7-8)18-11-4-2-3-10(15)13(11)14(9)16/h2-7,15H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDZAFLJHERJDJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C3=C(C=CC=C3O2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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